molecular formula C7H8FN3 B11921117 2-(6-Fluoropyridin-3-yl)acetimidamide

2-(6-Fluoropyridin-3-yl)acetimidamide

Cat. No.: B11921117
M. Wt: 153.16 g/mol
InChI Key: IIQYREMTWUYQLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Fluoropyridin-3-yl)acetimidamide is a fluorinated pyridine derivative characterized by an acetimidamide functional group (-C(NH)NH₂) attached to the 3-position of a 6-fluoropyridine ring. This compound is of interest in medicinal and agrochemical research due to the electronic effects of the fluorine substituent, which can enhance metabolic stability, bioavailability, and binding affinity to biological targets.

Properties

Molecular Formula

C7H8FN3

Molecular Weight

153.16 g/mol

IUPAC Name

2-(6-fluoropyridin-3-yl)ethanimidamide

InChI

InChI=1S/C7H8FN3/c8-6-2-1-5(4-11-6)3-7(9)10/h1-2,4H,3H2,(H3,9,10)

InChI Key

IIQYREMTWUYQLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CC(=N)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Fluoropyridin-3-yl)acetimidamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(6-Fluoropyridin-3-yl)acetimidamide with structurally related acetimidamide and pyridine derivatives, focusing on substituents, physicochemical properties, and biological activities:

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity/Application Melting Point (°C) Synthetic Yield Reference
This compound 6-Fluoropyridin-3-yl; acetimidamide Not provided Presumed enzyme inhibition or receptor modulation Not provided Not provided Target compound
Acetamprid (Neonicotinoid) 6-Chloropyridin-3-yl; N-methyl, N'-cyano acetimidamide 222.7 (calculated) Pesticide (insecticidal) Not provided Not provided
(Z)-N′-((3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl)oxy)-2-(pyridin-2-yl)acetimidamide (54) Pyridin-2-yl; dichlorophenyl-isoxazole substituent 446.05 Selective human receptor antagonist 156–157 76%
2-(1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide Trifluoromethyl-pyrazole; 2-fluoroethyl substituent 238.19 Research intermediate (applications unclear) Not provided Not provided
2-(6-(Thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide Thiophene-imidazo-pyrazole hybrid Not provided Synthetic intermediate for research Not provided Not provided
N-(6-Fluoropyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide 6-Fluoropyridin-3-yl; phenyl-imidazothiazole substituent Not provided Antimicrobial or kinase inhibitor (inferred) 98–100 77%

Key Observations:

Chlorine’s larger size and higher lipophilicity may enhance pesticidal activity in neonicotinoids . Pyridin-2-yl in compound 54 () shifts the electronic distribution compared to pyridin-3-yl, likely influencing receptor selectivity. The dichlorophenyl-isoxazole group further enhances binding through hydrophobic interactions .

Biological Activity: Acetamprid exemplifies the agrochemical utility of acetimidamide derivatives, where the cyanoimine group (-N'-CN) is critical for insecticidal action . Compound 54’s dichlorophenyl-isoxazole moiety suggests optimized antagonistic activity, possibly due to enhanced π-π stacking and van der Waals interactions .

Synthetic Accessibility :

  • Compound 54 and the imidazothiazole derivative () were synthesized in moderate yields (76–77%), highlighting feasible routes for fluoropyridine-acetimidamide analogs .
  • The target compound’s synthesis details are unclear, but fluorination at the pyridine 6-position may require specialized reagents (e.g., fluorinating agents like DAST).

Physical Properties :

  • The higher melting point of compound 54 (156–157°C vs. 98–100°C for the imidazothiazole analog) correlates with its rigid isoxazole-dichlorophenyl structure, which promotes crystalline packing .

Biological Activity

2-(6-Fluoropyridin-3-yl)acetimidamide is a compound of considerable interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_8H_9FN_2, with a molecular weight of approximately 168.17 g/mol. The compound features a fluorinated pyridine moiety and an acetimidamide functional group , which are critical for its biological interactions. The presence of the fluorine atom enhances lipophilicity, potentially influencing the compound's pharmacokinetics and interaction with biological targets.

Biological Activity

Preliminary studies indicate that this compound may exhibit various biological activities:

  • Antimicrobial Activity : Research has shown that compounds similar to this compound can possess antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Potential : Initial investigations suggest that this compound may inhibit cancer cell proliferation through specific pathways, although more detailed studies are required to confirm these effects.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyridine Ring : Starting from a suitable pyridine precursor.
  • Introduction of the Fluorine Atom : This can be achieved through fluorination reactions.
  • Acetimidation : The final step involves the introduction of the acetimidamide group, which can be done using acetic anhydride or similar reagents.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
6-Fluoropyridin-3-carboxylic acidContains a carboxylic acid groupPrecursor for amide synthesis
2-(5-Fluoropyridin-3-yl)acetimidamideSimilar acetimidamide structureDifferent position of fluorine affecting reactivity
Methyl(2-amino-3-(6-fluoropyridin-3-yl)propanoateContains an amino group and propanoate esterEnhanced solubility due to ester functionality

This comparison highlights the unique aspects of this compound, particularly its combination of functional groups that enhance its bioactivity compared to non-fluorinated analogs.

Case Studies and Research Findings

Several case studies have been conducted to explore the biological activity of compounds similar to this compound:

  • Case Study on Antimicrobial Properties :
    • A study investigated the antimicrobial effects of various pyridine derivatives, including those with acetimidamide functionalities. Results indicated significant activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
  • Case Study on Cancer Cell Lines :
    • Research involving human cancer cell lines demonstrated that derivatives of this compound inhibited cell growth through apoptosis induction. These findings support further exploration into its use as a chemotherapeutic agent.
  • Enzyme Inhibition Studies :
    • Investigations into enzyme inhibition revealed that certain derivatives could effectively inhibit target enzymes involved in metabolic processes, providing insight into their potential therapeutic roles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.